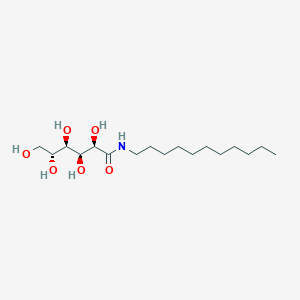
N-Formil N,N-Didesmetil Sibutramina
Descripción general
Descripción
N-Formyl N,N-Didesmethyl Sibutramine: is a chemical compound with the molecular formula C16H22ClNO and a molecular weight of 279.8 g/mol . It is an intermediate metabolite of Sibutramine, a serotonin and noradrenaline reuptake inhibitor (SNR) used for weight loss . This compound is known for its role in decreasing calorie intake and increasing energy expenditure .
Aplicaciones Científicas De Investigación
N-Formyl N,N-Didesmethyl Sibutramine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its effects on serotonin and noradrenaline reuptake inhibition.
Medicine: Investigated for its potential use in weight loss treatments.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
N-Formyl N,N-Didesmethyl Sibutramine primarily targets neurotransmitters in the brain, specifically norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT) , and to a lesser extent, dopamine . These neurotransmitters play a crucial role in mood regulation and appetite control.
Mode of Action
The compound works by inhibiting the reuptake of these neurotransmitters at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signal transmission.
Biochemical Pathways
The increased levels of neurotransmitters in the synaptic cleft can affect various biochemical pathways. For instance, the elevated serotonin levels can lead to enhanced satiety signals in the brain, thereby reducing food intake .
Result of Action
The primary molecular and cellular effect of N-Formyl N,N-Didesmethyl Sibutramine’s action is the increased presence of neurotransmitters in the synaptic cleft. This increase enhances neurotransmission, leading to a decrease in appetite and an increase in energy expenditure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Formyl N,N-Didesmethyl Sibutramine. For instance, the compound should be handled in a well-ventilated place to avoid dust or aerosol formation . Additionally, it should be stored at -20°C to ensure its stability .
Análisis Bioquímico
Cellular Effects
As an intermediate of a Sibutramine metabolite, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an intermediate of a Sibutramine metabolite, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Formyl N,N-Didesmethyl Sibutramine can be synthesized from Methyl formate and Sibutramine . The reaction typically involves the formylation of N,N-Didesmethyl Sibutramine using Methyl formate under controlled conditions . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product yield .
Industrial Production Methods: Industrial production of N-Formyl N,N-Didesmethyl Sibutramine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high purity and yield . The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH .
Análisis De Reacciones Químicas
Types of Reactions: N-Formyl N,N-Didesmethyl Sibutramine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Formyl N,N-Didesmethyl Sibutramine oxide, while reduction may yield N-Formyl N,N-Didesmethyl Sibutramine alcohol .
Comparación Con Compuestos Similares
Sibutramine: The parent compound from which N-Formyl N,N-Didesmethyl Sibutramine is derived.
N-Monodesmethyl Sibutramine: Another metabolite of Sibutramine with similar properties.
N,N-Didesmethyl Sibutramine: A direct precursor in the synthesis of N-Formyl N,N-Didesmethyl Sibutramine.
Uniqueness: N-Formyl N,N-Didesmethyl Sibutramine is unique due to its specific formyl group, which imparts distinct chemical and biological properties compared to its parent compound and other metabolites . This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and a subject of interest in scientific research .
Propiedades
IUPAC Name |
N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVDPOSYKKHSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517661 | |
| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84467-85-6 | |
| Record name | N-[1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formyl N,N-didesmethyl sibutramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P623ZR3N4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


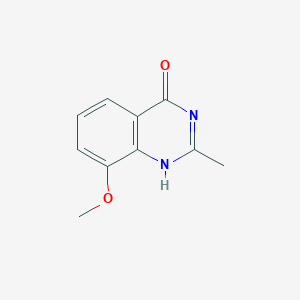
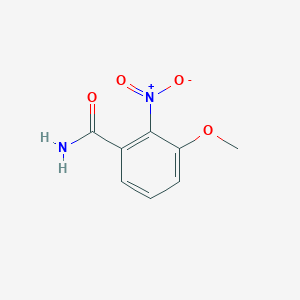
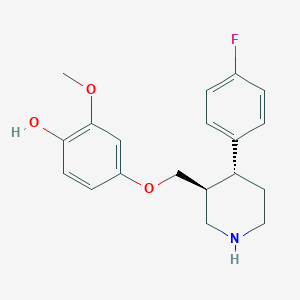

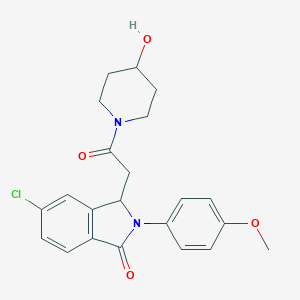
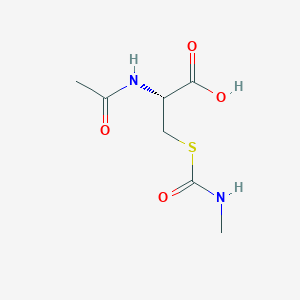
![(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal](/img/structure/B19175.png)
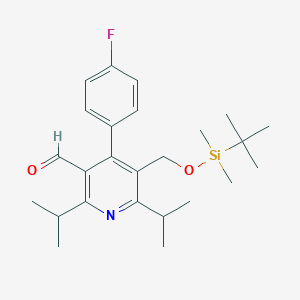
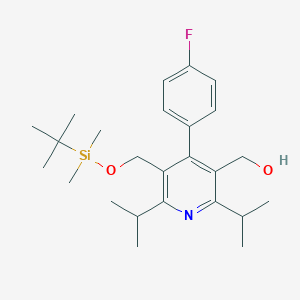
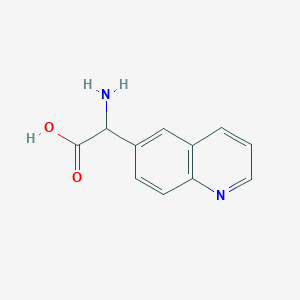
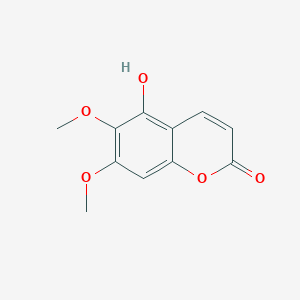
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)

